Cas no 63981-22-6 (3-(5-Nitrofurfurylideneamino)hydantoic Acid)

3-(5-Nitrofurfurylideneamino)hydantoic Acid structure
63981-22-6 structure
商品名:3-(5-Nitrofurfurylideneamino)hydantoic Acid
CAS番号:63981-22-6
MF:C8H8N4O6
メガワット:256.17232
CID:505829
PubChem ID:9576651

3-(5-Nitrofurfurylideneamino)hydantoic Acid 化学的及び物理的性質

名前と識別子

    • Acetic acid,2-[1-(aminocarbonyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinyl]-
    • 3-(5-nitrofurfurylideneamino)hydantoic acid
    • 2-[carbamoyl-[(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid
    • N-(Aminocarbonyl)-N-{[(5-nitro-2-furanyl)methylene]amino}glycine
    • Kwas N-(5-nitro-2-furfurylideno)-2-semikarbazydooctowy
    • BRN 0303036
    • ACETIC ACID, ((AMINOCARBONYL)((5-NITRO-2-FURANYL)METHYLENE)HYDRAZINO)-
    • TVG8Y4GSG2
    • Hydantoic acid, 3-(5-nitrofurfurylideneamino)-
    • Nitrofurantoin Related Co
    • 2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)aceticacid
    • 63981-22-6
    • DTXCID80136376
    • NFFAHA
    • 4-17-00-04472 (Beilstein Handbook Reference)
    • 2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid
    • ACETIC ACID, 2-(1-(AMINOCARBONYL)-2-((5-NITRO-2-FURANYL)METHYLENE)HYDRAZINYL)-
    • 2-[carbamoyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid
    • N-(AMINOCARBONYL)-N-(((5-NITRO-2-FURANYL)-METHYLENE)-AMINO)-GLYCINE
    • 2-Semicarbazidoacetic acid, 1-(5-nitrofurfurylidene)-
    • DTXSID50213885
    • Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-
    • (e)-2-(1-carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid
    • UNII-TVG8Y4GSG2
    • 1-(5-Nitrofurfurylidene)-2-semicarbazidoacetic acid
    • HYDANTOIC ACID, 3-(5-NITROFURFURYLIDENEAMINO)
    • Kwas N-(5-nitro-2-furfurylideno)-2-semikarbazydooctowy [Polish]
    • 3-(5-Nitrofurfurylideneamino)hydantoic Acid
    • インチ: InChI=1S/C8H8N4O6/c9-8(15)11(4-7(13)14)10-3-5-1-2-6(18-5)12(16)17/h1-3H,4H2,(H2,9,15)(H,13,14)/b10-3+
    • InChIKey: URYZARAFMQWNPZ-XCVCLJGOSA-N
    • ほほえんだ: C1=C(OC(=C1)[N+](=O)[O-])C=NN(CC(=O)O)C(=O)N

計算された属性

  • せいみつぶんしりょう: 256.04444
  • どういたいしつりょう: 256.04438399g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 155Ų

じっけんとくせい

  • PSA: 152.27

3-(5-Nitrofurfurylideneamino)hydantoic Acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport

3-(5-Nitrofurfurylideneamino)hydantoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A476621-5g
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid
63981-22-6 95%
5g
$1441.0 2025-02-28
A2B Chem LLC
AG72157-100mg
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid
63981-22-6
100mg
$340.00 2023-12-30
A2B Chem LLC
AG72157-1g
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid
63981-22-6 95%
1g
$1116.00 2024-04-19
Ambeed
A476621-100mg
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid
63981-22-6 95%
100mg
$106.0 2025-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1021703-20MG
63981-22-6
20MG
¥15971.65 2023-01-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1021703-20MG
Nitrofurantoin Related Compound A
63981-22-6
20mg
¥11826.94 2024-12-23
TRC
N493885-1g
3-(5-Nitrofurfurylideneamino)hydantoic Acid
63981-22-6
1g
$ 1838.00 2023-09-06
Ambeed
A476621-1g
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid
63981-22-6 95%
1g
$559.0 2025-02-28
TRC
N493885-100mg
3-(5-Nitrofurfurylideneamino)hydantoic Acid
63981-22-6
100mg
$ 244.00 2023-09-06
Ambeed
A476621-250mg
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid
63981-22-6 95%
250mg
$203.0 2025-02-28

3-(5-Nitrofurfurylideneamino)hydantoic Acid 関連文献

3-(5-Nitrofurfurylideneamino)hydantoic Acidに関する追加情報

Introduction to 3-(5-Nitrofurfurylideneamino)hydantoic Acid (CAS No: 63981-22-6)

3-(5-Nitrofurfurylideneamino)hydantoic Acid, identified by the Chemical Abstracts Service Number (CAS No) 63981-22-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the hydantoin class, characterized by its unique structural framework that includes a hydantoin core and an amino-substituted furfuryl group. The presence of a nitro substituent at the 5-position of the furfuryl ring introduces additional reactivity and potential biological activity, making it a subject of interest for synthetic chemists and medicinal researchers.

The molecular structure of 3-(5-Nitrofurfurylideneamino)hydantoic Acid consists of a central hydantoin moiety, which is a cyclic imide derivative with two carbonyl groups and an amine group. This core structure is further functionalized by an amino group attached to a furyl ring, which is itself substituted with a nitro group. Such structural features suggest potential applications in the development of bioactive molecules, including intermediates for drug synthesis and probes for biochemical studies.

In recent years, there has been growing interest in hydantoin derivatives due to their diverse biological activities. Hydantoins have been explored for their antimicrobial, antiviral, and anticancer properties, with some derivatives showing promise in preclinical studies. The nitro group in 3-(5-Nitrofurfurylideneamino)hydantoic Acid may enhance its reactivity, allowing for further chemical modifications that could tailor its biological profile for specific therapeutic applications. Researchers have been investigating how such modifications can influence the compound's interaction with biological targets, such as enzymes and receptors.

One of the key areas of research involving 3-(5-Nitrofurfurylideneamino)hydantoic Acid is its potential role as a scaffold for drug discovery. The hydantoin core provides a rigid framework that can be modified to optimize pharmacokinetic properties, while the furyl and nitro substituents offer opportunities for selective binding to biological targets. Recent studies have demonstrated that nitro-substituted furfuryl derivatives can exhibit potent inhibitory effects on certain enzymes implicated in inflammatory and infectious diseases. This has prompted investigations into how 3-(5-Nitrofurfurylideneamino)hydantoic Acid might be leveraged to develop novel therapeutic agents.

The synthesis of 3-(5-Nitrofurfurylideneamino)hydantoic Acid presents unique challenges due to the need for precise functionalization of the furfuryl ring. Advanced synthetic methodologies, including multi-step organic transformations and catalytic processes, are employed to achieve the desired structure with high purity. The introduction of the nitro group requires careful control to prevent over-nitration or decomposition, highlighting the importance of optimizing reaction conditions. Recent advancements in synthetic chemistry have enabled more efficient routes to complex hydantoin derivatives, making compounds like 3-(5-Nitrofurfurylideneamino)hydantoic Acid more accessible for research purposes.

From a biochemical perspective, 3-(5-Nitrofurfurylideneamino)hydantoic Acid has been studied for its potential interactions with biological systems. The nitro group can participate in redox reactions, which may be exploited for therapeutic effects in conditions involving oxidative stress. Additionally, the furyl ring can engage in hydrogen bonding or π-stacking interactions with biological targets, influencing the compound's binding affinity and selectivity. These interactions are being explored through computational modeling and experimental validation to understand how 3-(5-Nitrofurfurylideneamino)hydantoic Acid might modulate biological pathways.

In clinical research, derivatives of hydantoin have been investigated for their potential therapeutic benefits in various diseases. While 3-(5-Nitrofurfurylideneamino)hydantoic Acid itself may not be directly used as a drug, it serves as a valuable intermediate in the synthesis of more complex molecules with improved pharmacological properties. The structural features of this compound make it a versatile building block for medicinal chemists seeking to develop novel treatments for challenging diseases. By understanding its reactivity and biological potential, researchers can design next-generation drugs with enhanced efficacy and reduced side effects.

The future directions of research on 3-(5-Nitrofurfurylideneamino)hydantoic Acid are likely to focus on expanding its applications in drug discovery and biochemical studies. Innovations in synthetic chemistry may enable the production of analogs with tailored properties, while computational methods can aid in identifying new biological targets. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating laboratory findings into clinical advancements. As our understanding of molecular interactions continues to grow, compounds like 3-(5-Nitrofurfurylideneamino)hydantoic Acid are poised to play an important role in shaping the future of pharmaceutical science.

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